2,4-Dichloro-5-cyclobutoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-cyclobutoxypyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a cyclobutoxy group at position 5 on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-cyclobutoxypyrimidine typically involves the reaction of 2,4-dichloropyrimidine with cyclobutanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution of the chlorine atom at position 5 with the cyclobutoxy group. The reaction is conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-cyclobutoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Pyrimidines: Products with various functional groups replacing the chlorine atoms.
N-oxides: Formed through oxidation reactions.
Dihydropyrimidines: Formed through reduction reactions.
Scientific Research Applications
2,4-Dichloro-5-cyclobutoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in plants and pests.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-cyclobutoxypyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of dihydrofolate reductase, an enzyme critical for DNA synthesis, thereby exhibiting anticancer properties. In agrochemical applications, it may disrupt essential biological processes in plants or pests, leading to their death.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar structure but with a fluorine atom at position 5 instead of a cyclobutoxy group.
2,4-Dichloro-5-methoxypyrimidine: Similar structure but with a methoxy group at position 5.
2,4-Dichloro-5-phenoxypyrimidine: Similar structure but with a phenoxy group at position 5.
Uniqueness
2,4-Dichloro-5-cyclobutoxypyrimidine is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and agrochemicals.
Properties
Molecular Formula |
C8H8Cl2N2O |
---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
2,4-dichloro-5-cyclobutyloxypyrimidine |
InChI |
InChI=1S/C8H8Cl2N2O/c9-7-6(4-11-8(10)12-7)13-5-2-1-3-5/h4-5H,1-3H2 |
InChI Key |
TVLNPGJZSDAXBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.